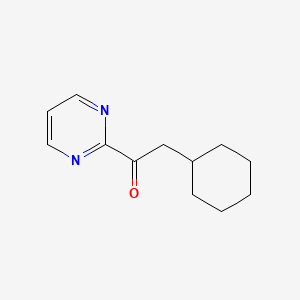

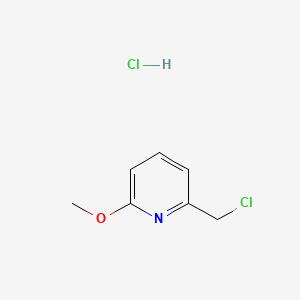

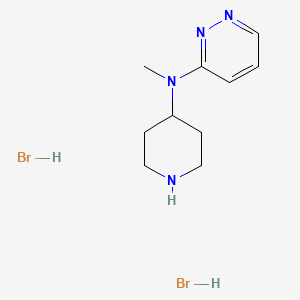

![molecular formula C10H9N3O3 B1455487 2-cyano-N-[(4-nitrophenyl)methyl]acetamide CAS No. 566926-17-8](/img/structure/B1455487.png)

2-cyano-N-[(4-nitrophenyl)methyl]acetamide

Übersicht

Beschreibung

2-cyano-N-[(4-nitrophenyl)methyl]acetamide, also known as N-(4-nitrobenzyl)-2-cyanoacetamide (NCA), is a white to light-yellow crystalline compound. It has a CAS Number of 566926-17-8 and a molecular weight of 219.2 .

Synthesis Analysis

The synthesis of cyanoacetamides like this compound can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis

The InChI code for this compound is1S/C10H9N3O3/c11-6-5-10(14)12-7-8-1-3-9(4-2-8)13(15)16/h1-4H,5,7H2,(H,12,14) . Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Solvatochromism and Hydrogen Bonding

- Solvatochromism of Heteroaromatic Compounds : Research has shown that molecules similar to 2-cyano-N-[(4-nitrophenyl)methyl]acetamide can form complexes with protophilic solvents, stabilized by bifurcate hydrogen bonds. These studies shed light on the effect of temperature, phase state, and solvent properties on the equilibrium between solvated molecules, particularly highlighting the non-linear dependence of NH stretching frequency on complex formation energy (Krivoruchka et al., 2004).

Structural Analysis and Crystallography

- Crystal Structure of N-Substituted Acetamides : Investigations into the conformation of N—H bonds in N-substituted acetamides reveal variations in molecular geometry and hydrogen bonding patterns, offering insights into the structural characteristics of these compounds (Gowda et al., 2007).

Photoreactivity Studies

- Photoreactions of Organic Compounds in Various Solvents : Studies on the photoreactivity of compounds similar to this compound in different solvents have contributed to understanding their stability and reactivity under UV light, relevant in fields like pharmaceuticals and photochemistry (Watanabe et al., 2015).

Anticancer and Antioxidant Properties

- Nitrophenyl-group-containing Heterocycles : Research into heterocyclic compounds bearing nitrophenyl groups has uncovered their potential anticancer and antioxidant properties, pointing to the therapeutic applications of these molecules (Sayed et al., 2021).

Optical and Sensory Applications

- Synthesis and Optical Properties of Orcinolic Derivatives : Orcinolic derivatives related to this compound have been synthesized and analyzed for their structural, optical properties, and applications as pH indicators, highlighting the versatility of these compounds in sensory applications (Wannalerse et al., 2022).

Metal Complexes and Coordination Chemistry

- Complex Formation with Metal Ions : The study of 2-cyano-2-isonitroso derivatives has provided insights into the formation of metal complexes, illustrating the potential of these compounds in coordination chemistry and materials science (Ratcliff et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-cyano-N-[(4-nitrophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c11-6-5-10(14)12-7-8-1-3-9(4-2-8)13(15)16/h1-4H,5,7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQJIQROBKAQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1455405.png)

![{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine](/img/structure/B1455413.png)

amine](/img/structure/B1455417.png)

![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)

amine](/img/structure/B1455427.png)